molecular formula C9H9F8NO2 B14362673 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene

1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene

Cat. No.: B14362673
M. Wt: 315.16 g/mol
InChI Key: OWTPDHDNFWAJET-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a nitro group attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene typically involves the fluorination of an appropriate precursor. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
  • 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
  • Octafluoro-2-butene

Uniqueness

1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is unique due to the presence of both multiple fluorine atoms and a nitro group on an octene backbone. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H9F8NO2

Molecular Weight

315.16 g/mol

IUPAC Name

1,1,1,2,2,3,3,4-octafluoro-7-methyl-7-nitrooct-4-ene

InChI

InChI=1S/C9H9F8NO2/c1-6(2,18(19)20)4-3-5(10)7(11,12)8(13,14)9(15,16)17/h3H,4H2,1-2H3

InChI Key

OWTPDHDNFWAJET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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